N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a synthetic compound featuring a 4-chloroindole core linked via an ethyl group to a propanamide moiety, which is further connected to a 2-azaspiro[4.4]nonane dioxo ring. The 4-chloro substitution on the indole ring may influence electronic properties and receptor interactions.
Properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide |
InChI |
InChI=1S/C21H24ClN3O3/c22-16-4-3-5-17-15(16)6-11-24(17)13-10-23-18(26)7-12-25-19(27)14-21(20(25)28)8-1-2-9-21/h3-6,11H,1-2,7-10,12-14H2,(H,23,26) |
InChI Key |
MCWQCDJUYUPSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Spirocyclic Structure: The spirocyclic structure can be introduced through a cyclization reaction involving a suitable precursor.
Coupling with the Propanamide Group: The final step involves coupling the spirocyclic intermediate with a propanamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of a 4-chloroindole, ethyl linker, and spirocyclic dioxo-aza group. Below is a comparative analysis with structurally related compounds:
Pharmacological Implications
- Indole Derivatives: The 4-chloroindole moiety (target and ) may interact with neurological receptors, akin to synthetic cannabinoids (e.g., MDMB-FUBINACA in ) . In contrast, ’s indol-3-yl derivative lacks halogenation, reducing electron-withdrawing effects and possibly altering receptor binding .
- The fluoro-biphenyl group in enhances aromatic stacking interactions, which could improve binding to hydrophobic pockets .
Physicochemical Properties
- Rigidity vs.
- Electron Effects : The 4-chloro substituent (target) is electron-withdrawing, which may enhance hydrogen-bonding interactions compared to the unsubstituted indole in .
Biological Activity
Overview of the Compound
Chemical Structure : The compound features a complex structure that includes an indole moiety, a dioxo azaspiro framework, and a propanamide group. This combination suggests potential interactions with various biological targets, especially in the context of drug design.
The biological activity of compounds similar to “N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide” often involves:
- Receptor Binding : Compounds with indole structures frequently interact with serotonin receptors, which may influence mood and anxiety.
- Enzyme Inhibition : The dioxo moiety can serve as a pharmacophore for enzyme inhibition, particularly in pathways related to cancer or inflammation.
2. Pharmacological Effects
Research on similar compounds has indicated several potential pharmacological effects:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Many compounds containing dioxo groups exhibit anti-inflammatory effects by modulating cytokine production.
3. Case Studies
While specific case studies on the exact compound are lacking, studies on related compounds provide insight:
- Indole Derivatives : A study demonstrated that certain indole derivatives effectively inhibited cancer cell proliferation in vitro, suggesting that modifications to the indole structure can enhance biological activity.
- Dioxo Compounds : Research has shown that dioxo-containing compounds can inhibit key enzymes involved in inflammatory responses, indicating their therapeutic potential in treating conditions like arthritis.
4. Data Tables
Here is a comparative table summarizing the biological activities of similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Indole-3-carbinol | Anticancer | Induction of apoptosis |
| 5-Hydroxyindoleacetic acid | Neurotransmitter modulation | Serotonin receptor agonism |
| Dioxo compound A | Anti-inflammatory | Inhibition of COX enzymes |
| N-[2-(4-chloro-1H-indol-1-yl)ethyl] | Potentially anticancer | Unknown (requires specific studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
